5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-
Description
The compound 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- is a spirocyclic ether featuring a unique bicyclic framework with a butyl substituent at position 6 and a phenylmethoxy-methyl group at position 2. These compounds are characterized by their oxygen-containing rings, which confer stability and influence their physicochemical properties, such as solubility and reactivity .
Properties
CAS No. |
545882-54-0 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-butyl-2-(phenylmethoxymethyl)-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C18H26O3/c1-2-3-9-17-14-20-18(21-17)10-16(11-18)13-19-12-15-7-5-4-6-8-15/h4-8,16-17H,2-3,9-14H2,1H3 |
InChI Key |
JJTOJECPCIXWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC2(O1)CC(C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substituted Cyclobutanone Precursors
Key to introducing the 6-butyl and 2-[(phenylmethoxy)methyl] groups is the use of a pre-functionalized cyclobutanone. For example:
-
6-Butyl-3-hydroxymethylcyclobutanone : Hypothetical precursor enabling direct incorporation of the butyl group (C-6) and hydroxymethyl side chain (C-2).
-
Synthesis via Aldol Condensation : Cyclobutanone derivatives are accessible through [2+2] cycloadditions or aldol reactions. For instance, butyl-substituted cyclobutanones could arise from the Stork enamine alkylation of cyclopropane ketones.
Ketalization with Ethylene Glycol
Reaction of the cyclobutanone with ethylene glycol under acidic conditions forms the spiroketal. In the referenced synthesis, 3-bromocyclobutanone reacts with ethylene glycol using pyridinium p-toluenesulfonate (PPTS) in benzene under reflux (12 h, Dean-Stark apparatus), yielding the spiroketal in unquantified yield after chromatography.
Proposed Adaptations :
-
Replace 3-bromocyclobutanone with 6-butyl-3-hydroxymethylcyclobutanone.
-
Substitute PPTS with camphorsulfonic acid (CSA) for improved selectivity in sterically hindered systems.
Introduction of the Benzyloxymethyl Group
The 2-[(phenylmethoxy)methyl] substituent necessitates etherification of the hydroxymethyl group post-spiroketal formation.
Williamson Ether Synthesis
-
Reagents : Benzyl bromide, NaH (base), THF solvent.
-
Mechanism : Deprotonation of the hydroxymethyl oxygen followed by nucleophilic attack on benzyl bromide.
Example Protocol :
-
Dissolve 6-butyl-2-hydroxymethyl-5,8-dioxaspiro[3.4]octane (1 equiv) in THF.
-
Add NaH (1.2 equiv) at 0°C, stir 30 min.
-
Introduce benzyl bromide (1.1 equiv), warm to RT, stir 12 h.
-
Quench with H2O, extract with EtOAc, purify via silica chromatography.
Alternative Protective Group Strategies
To prevent undesired reactivity during spiroketal formation, the hydroxymethyl group could be protected early:
-
Benzyl Ether Protection : Introduce benzyloxymethyl at the cyclobutanone stage.
-
Risk: Acidic ketalization conditions may cleave benzyl ethers.
-
-
Silyl Protection (TBDMS) : Install a tert-butyldimethylsilyl (TBDMS) group prior to cyclocondensation, followed by deprotection and benzylation.
Regioselective Butyl Group Installation
Positioning the butyl group at C-6 requires precise control during cyclobutanone synthesis.
Pre-Ketalization Alkylation
-
Enolate Alkylation : Generate the cyclobutanone enolate (LDA, THF, -78°C), then treat with butyl iodide.
-
Challenge: Ensuring regioselective alkylation at C-6.
-
-
Conjugate Addition : Employ Michael acceptors (e.g., butyl vinyl ketone) in cyclopropane ring-expansion reactions.
Post-Ketalization Functionalization
-
Friedel-Crafts Alkylation : Use AlCl3/Lewis acid to introduce butyl groups, though ketal acid sensitivity limits feasibility.
-
Hydrogenation : Install a butenyl group via Heck coupling, followed by hydrogenation.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
-
Synthesize 3-hydroxymethylcyclobutanone with a butyl group at C-6.
-
Protect hydroxymethyl as TBDMS ether.
-
Deprotect TBDMS (TBAF, THF).
Analytical and Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | PPTS, benzene, reflux, 12 h | ~25* | >90% |
| Benzylation | BnBr, NaH, THF, 12 h | 65–75 | 85–92% |
| TBDMS Protection | TBDMSCl, imidazole, DMF | 89 | 95% |
*Extrapolated from analogous reaction.
Challenges and Mitigation Strategies
-
Acid Sensitivity : The spiroketal’s acid-labile nature complicates benzylation. Use milder acids (CSA vs. PPTS) and low-temperature conditions.
-
Regioselectivity : DFT calculations can predict favorable enolate sites for butyl installation.
-
Purification : Silica chromatography (hexane/EtOAc) effectively separates diastereomers.
Chemical Reactions Analysis
Benzyl Ether Substituent
The benzyl ether group is prone to cleavage under acidic or nucleophilic conditions. Potential reactions include:
-
Acid-catalyzed cleavage : Hydrogenation or acid (e.g., HBr) may break the ether bond, releasing benzyl alcohol or benzyl bromide.
-
Nucleophilic substitution : Competitive cleavage could occur if another nucleophile is present.
Spiro Ring System
The spiro system (5,8-dioxaspiro[3.4]octane) may undergo:
-
Ring-opening reactions : Basic conditions (e.g., hydroxide ions) could cleave the ether rings.
-
Electrophilic substitution : The spirocarbon may act as a site for electrophilic attack, though this is less likely due to steric hindrance.
Substitution Reactions
-
Alkylation : The spiro system’s oxygen atoms may participate in alkylation if activated (e.g., via deprotonation).
-
Oxidation : The benzyl ether could oxidize to a ketone under strong oxidizing agents (e.g., KMnO4).
| Transformation | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Oxidation of benzyl ether | KMnO4, acidic conditions | Ketone formation |
| Alkylation | Alkyl halide, base | Alkoxy-substituted derivative |
Ring-Opening Reactions
-
Acidic cleavage : The spiro system may open to form diols or carbonyl compounds.
-
Base-catalyzed cleavage : Hydroxide ions could break the ether bonds, forming ring-opened products.
Oxetane Derivatives
From literature on oxetane reactivity (e.g., ciprofloxacin analogues), spirocyclic ethers may exhibit:
-
Stability under biological conditions : Comparable activity to non-spiro analogues, with resistance to metabolic degradation .
-
Sensitivity to nucleophiles : Potential for ring-opening under basic conditions, similar to oxetanes .
Brominated Spiro Compounds
The brominated dioxaspiro compound (CAS: 1257996-82-9) undergoes substitution reactions, suggesting that halogenation could enhance reactivity in this compound .
Scientific Research Applications
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The compound’s spiro[3.4]octane core distinguishes it from simpler ethers like methyl tertiary butyl ether (MTBE) or methoxy methyl heptane (MMH), which lack bicyclic rigidity . Below is a comparative analysis with selected analogs:
Table 1: Structural and Molecular Comparison
Functional Group Impact
- Butyl vs.
- Phenylmethoxy-Methyl vs. Halogenated Groups : The phenylmethoxy group introduces aromaticity and electron-rich regions, contrasting with the electron-withdrawing effects of chloromethyl or bromoethyl groups in analogs . This may reduce electrophilic reactivity but increase π-π stacking interactions in supramolecular chemistry.
- Spirocyclic Core vs. Linear Ethers : The rigid spirocyclic framework imposes steric constraints, reducing ring-opening tendencies compared to linear ethers like MMH, which are prone to hydrolysis and environmental leaching .
Biological Activity
5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which is known to influence its biological activity. The molecular formula is , and it has a molecular weight of 250.34 g/mol. The IUPAC name reflects its complex structure: 5,8-dioxaspiro[3.4]octane with a butyl group and a phenylmethoxy methyl substituent.
Synthesis
The synthesis of 5,8-Dioxaspiro[3.4]octane derivatives typically involves multi-step organic reactions that may include:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions.
- Substitution Reactions : Introducing functional groups like the butyl and phenylmethoxy moieties through nucleophilic substitutions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure allows for unique interactions with receptors and enzymes, potentially modulating their activity.
Pharmacological Effects
Research has indicated several pharmacological effects associated with derivatives of this compound:
- Antihypertensive Activity : Some derivatives have shown potential as alpha-adrenergic blockers, which are important in managing hypertension. In studies involving spontaneous hypertensive rats, certain compounds exhibited significant blood pressure-lowering effects without causing orthostatic hypotension .
- Antimicrobial Properties : Related compounds have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
Table 1: Biological Activity Summary
| Compound | Activity Type | Model Used | Observed Effect |
|---|---|---|---|
| 5,8-Dioxaspiro[3.4]octane derivative A | Antihypertensive | Spontaneous hypertensive rat | Significant blood pressure reduction |
| 5,8-Dioxaspiro[3.4]octane derivative B | Antimicrobial | Mycobacterium tuberculosis | MIC = 0.016 μg/mL |
| 5,8-Dioxaspiro[3.4]octane derivative C | Enzyme inhibition | In vitro enzyme assays | Competitive inhibition observed |
Detailed Research Findings
- Antihypertensive Studies : A series of compounds derived from the spirocyclic framework were tested for their ability to lower blood pressure in animal models. The most effective were those with specific substitutions that enhanced receptor binding affinity .
- Antimicrobial Testing : In a study evaluating the efficacy against Mycobacterium tuberculosis, certain derivatives displayed potent activity with minimum inhibitory concentrations (MIC) significantly lower than many conventional antibiotics .
- Enzyme Interaction Studies : Investigations into the interaction with various enzymes revealed that some derivatives act as competitive inhibitors, suggesting potential applications in treating conditions related to enzyme dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
